molecular formula C30H32N4O4 B11273677 N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

Cat. No.: B11273677
M. Wt: 512.6 g/mol
InChI Key: QPGHJWPOMSKKJQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Functionalization of the Phenyl Ring: The phenyl ring can be functionalized by introducing the pentylcarbamoyl group through an amide coupling reaction using pentylamine and a coupling reagent such as EDCI or DCC.

    Final Assembly: The final step involves the acylation of the quinazolinone core with the functionalized phenyl ring to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide, and solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different functional groups.

    Benzylated Compounds: Molecules with benzyl groups attached to various core structures.

    Amide-Containing Compounds: Compounds with amide functional groups that exhibit similar biological activities.

Uniqueness

N-benzyl-2-(2,4-dioxo-3-{4-[(pentylcarbamoyl)methyl]phenyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development in various fields.

Properties

Molecular Formula

C30H32N4O4

Molecular Weight

512.6 g/mol

IUPAC Name

2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide

InChI

InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36)

InChI Key

QPGHJWPOMSKKJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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